1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
Description
Structural Characteristics and Tautomerism
Molecular Architecture: Tetrazole Ring and Cyclopropyl Substituent Interactions
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride features a tetrazole ring substituted with a cyclopropyl group at the 1-position and an ethan-1-amine moiety at the 5-position. The tetrazole ring consists of four nitrogen atoms and one carbon atom, forming a five-membered aromatic heterocycle. The cyclopropyl substituent introduces steric strain and electron-withdrawing effects due to its sp³ hybridized carbons, while the ethan-1-amine group contributes basicity and hydrogen-bonding capability.
The molecular formula of the compound is C₆H₁₂N₅Cl , with a molecular weight of 189.56 g/mol (calculated from C₆H₁₁N₅·Cl: C₆H₁₁N₅ = 153.1 g/mol + Cl = 35.45 g/mol). The hydrochloride salt enhances solubility in aqueous media and stabilizes the compound against decomposition.
Key structural features :
| Component | Role in Structure |
|---|---|
| Tetrazole ring | Aromaticity, electron-deficient character |
| Cyclopropyl group | Steric bulk, inductive electron withdrawal |
| Ethan-1-amine | Hydrogen bonding, basicity |
Electronic and Steric Interactions
The cyclopropyl group at the 1-position of the tetrazole ring exerts inductive electron-withdrawing effects, stabilizing the adjacent nitrogen atoms. This interaction reduces electron density on the tetrazole ring, influencing its reactivity and tautomerism. The ethan-1-amine group, attached to the 5-position, participates in hydrogen bonding with chloride ions in the hydrochloride salt, further stabilizing the solid-state structure.
Tautomeric Equilibria: N1-H vs. N2-H Forms and Stability Factors
Tetrazoles exist in equilibrium between 1H- and 2H-tautomeric forms, with the 1H-form being more stable in the solid state and the 2H-form dominating in the gas phase. For 1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine, the 1H-tautomer is favored due to:
- Electron-withdrawing effects of the cyclopropyl group, which stabilize the 1H-form by withdrawing electron density from the adjacent nitrogen.
- Hydrogen-bonding interactions involving the ethan-1-amine group, which reinforce the 1H-configuration in the solid state.
Tautomeric Stability Factors :
| Parameter | 1H-Tautomer | 2H-Tautomer |
|---|---|---|
| Dipole Moment (D) | Higher (~2.5–3.0 D) | Lower (~1.5–2.0 D) |
| pKa of NH Proton | Lower (more acidic) | Higher (less acidic) |
| Solvent Polarity | Stabilized in polar solvents | Stabilized in nonpolar solvents |
| Substituent Effects | Taft σ* (ortho) dominates | Hammett σ (para/meta) dominates |
Data derived from computational studies of tetrazole tautomers.
Kinetic and Thermodynamic Control
The tautomeric equilibrium is influenced by:
- Temperature : Elevated temperatures favor the 2H-tautomer due to increased molecular motion.
- Solvent : Polar solvents stabilize the 1H-tautomer via solvation of its polar NH group.
- Substituent Sterics : Bulky groups at the 1-position (e.g., cyclopropyl) hinder 2H-tautomer formation due to spatial constraints.
Solid-State Conformations: Crystallographic Insights and Packing Motifs
The hydrochloride salt adopts a crystalline structure characterized by hydrogen bonding between the ethan-1-amine NH₃⁺ group and chloride ions. The cyclopropyl group’s conformation (chair-like or flat) and tetrazole ring orientation dictate packing motifs.
Crystallographic Parameters :
The cyclopropyl group’s strained geometry limits rotational freedom, forcing the tetrazole ring into a planar conformation. This rigidity enhances crystal lattice stability, as observed in related cyclopropyl-tetrazole derivatives.
Hydrogen-Bonding Networks
In the hydrochloride salt, the ethan-1-amine’s NH₃⁺ group forms three hydrogen bonds with chloride ions and adjacent tetrazole nitrogens:
- N–H···Cl interactions stabilize the ionic lattice.
- N–H···N interactions between adjacent tetrazole rings reinforce layer stacking.
Packing Diagram :
Cl⁻
│
NH₃⁺–C₂H₅–N₅–C₃H₅ (tetrazole/cyclopropyl)
│
Cl⁻
Staggered layers with alternating chloride and organic cations.
Properties
IUPAC Name |
1-(1-cyclopropyltetrazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-4(7)6-8-9-10-11(6)5-2-3-5;/h4-5H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOHKGJXSBODMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Amination: The ethanamine moiety can be introduced through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving nitriles or hydrazines under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using reagents like diazomethane can be employed.
- Amination : The ethanamine moiety is introduced via reductive amination techniques.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to novel compounds with desirable properties.
Biology
Research into the biological activities of this compound has highlighted its potential antimicrobial and antiviral properties. Studies have shown that modifications to the tetrazole structure can enhance its efficacy against specific pathogens.
Anticancer Activity
Compounds containing tetrazole rings have demonstrated notable anticancer properties. For instance, research indicates that specific derivatives can exhibit cytotoxic effects on human cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| 4b | HCT-116 | 1.61 ± 1.92 | More potent |
| 4c | MCF-7 | 1.98 ± 1.22 | Comparable |
| 4h | A549 | < Doxorubicin | More potent |
The mechanism underlying these effects often involves interactions with cellular pathways regulating apoptosis and proliferation.
Medicine
There is ongoing research into the potential of this compound as a pharmaceutical intermediate or active ingredient in drug development. Its structural characteristics may allow for the design of drugs targeting specific diseases or conditions.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties contribute to advancements in various applications ranging from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring and cyclopropyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous heterocyclic amine hydrochlorides, focusing on structural variations and inferred physicochemical or biological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Cyclopropyl groups introduce ring strain, which may enhance reactivity or conformational rigidity in binding pockets.
- Fluorinated aromatics () increase lipophilicity and resistance to enzymatic degradation, critical for CNS-targeting drugs.
Amine Chain Variations: Branched chains () may reduce solubility but improve target selectivity.
Biological Activity
1-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 153.19 g/mol. Its structural representation can be described by the following SMILES notation: CC(C1=NN=NN1C2CC2)N . The compound features a cyclopropyl group and a tetrazole ring, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit notable anticancer properties. A study involving various tetrazole derivatives showed that modifications to the tetrazole structure can enhance cytotoxicity against human cancer cell lines. For instance, substituents on the tetrazole ring influenced the efficacy against specific cancer types, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|---|
| 4b | HCT-116 | 1.61 ± 1.92 | More potent |
| 4c | MCF-7 | 1.98 ± 1.22 | Comparable |
| 4h | A549 | < Doxorubicin | More potent |
The mechanism by which tetrazole-containing compounds exert their anticancer effects often involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding .
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole derivatives:
- Cytotoxic Evaluation : A comprehensive study synthesized various tetrazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines (HCT-116, MCF-7, A549). Notably, certain derivatives exhibited significant cytotoxicity compared to established drugs .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses revealed that specific substituents on the tetrazole ring enhance biological activity. Compounds with electron-withdrawing groups demonstrated improved potency against cancer cells .
- Antimicrobial Studies : Research on related tetrazole compounds has indicated promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .
Q & A
Basic: What are the key steps for synthesizing 1-(1-cyclopropyl-1H-tetrazol-5-yl)ethan-1-amine hydrochloride with high purity?
Methodological Answer:
- Reaction Design : Begin with cyclopropane carbonyl chloride and 5-aminotetrazole. Use a nucleophilic substitution reaction to form the tetrazole-cyclopropane intermediate.
- Cyclocondensation : Employ sodium azide and acetic acid to facilitate heterocyclization, forming the tetrazole ring .
- Amine Functionalization : React the intermediate with ethylamine under controlled pH (7–8) to avoid side reactions.
- Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous ethanol.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve ≥95% purity .
Advanced: How to resolve contradictions in NMR data for structural elucidation of this compound?
Methodological Answer:
- Challenge : Overlapping signals in -NMR (e.g., cyclopropyl protons at δ 1.2–1.5 ppm and tetrazole NH at δ 8.5–9.0 ppm) may obscure assignments.
- Resolution Strategies :
- 2D NMR : Use - HSQC to assign cyclopropyl carbons (δ 10–20 ppm) and HMBC to confirm tetrazole connectivity.
- Deuterium Exchange : Confirm NH presence via D₂O shake, observing signal disappearance.
- Comparative Analysis : Cross-reference with IR (tetrazole ring C=N stretch at ~1600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 217.18 .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : , , and -NMR to confirm cyclopropane geometry and tetrazole tautomerism.
- IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1500–1600 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (expected [M+H]⁺ = 217.18) .
Advanced: How to optimize reaction conditions to mitigate low yields in the cyclopropane-tetrazole coupling step?
Methodological Answer:
- Problem : Low yields (<40%) due to steric hindrance from the cyclopropyl group.
- Optimization Steps :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI to enhance coupling efficiency.
- Solvent Effects : Use DMF or THF for better solubility of intermediates.
- Temperature Control : Maintain 60–80°C to balance reactivity and decomposition.
- In Situ Monitoring : Track progress via TLC (Rf ~0.3 in EtOAc/hexane) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Target Identification : Acts as a bioisostere for carboxylic acids via its tetrazole moiety, enhancing metabolic stability.
- Lead Optimization : Used in structure-activity relationship (SAR) studies for GPCR or kinase inhibitors.
- In Vitro Assays : Evaluate binding affinity (e.g., IC₅₀ via fluorescence polarization) and cytotoxicity (MTT assay) .
Advanced: How to address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Crystallization Challenges : Hydrophilic hydrochloride salt and flexible ethylamine chain impede crystal formation.
- Strategies :
Basic: What are the storage and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent hygroscopic degradation.
- Handling : Use gloveboxes for air-sensitive steps (e.g., salt formation).
- Safety : LC-MS monitoring recommended to detect decomposition products (e.g., cyclopropane ring opening) .
Advanced: How to analyze conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values between fluorescence-based and radiometric assays.
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
